molecular formula C21H23N3O7 B11180252 3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11180252
M. Wt: 429.4 g/mol
InChI Key: HCYBTAHFHZBWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (CAS: STK137389) is a benzohydrazide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring and a pyrrolidine-2,5-dione moiety linked via a hydrazide bridge. Its molecular weight is 443.46 g/mol, with the SMILES notation: COc1ccc(c(c1)N1C(=O)CC(C1=O)NNC(=O)c1cc(OC)c(c(c1)OC)OC)C . The compound is synthesized through condensation reactions involving 3,4,5-trimethoxybenzohydrazide and aldehydes or ketones, followed by cyclization to form the pyrrolidinedione ring . Its structural uniqueness lies in the combination of electron-rich methoxy groups and the rigid pyrrolidinedione scaffold, which may influence biological activity and physicochemical properties.

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O7/c1-28-15-8-6-5-7-14(15)24-18(25)11-13(21(24)27)22-23-20(26)12-9-16(29-2)19(31-4)17(10-12)30-3/h5-10,13,22H,11H2,1-4H3,(H,23,26)

InChI Key

HCYBTAHFHZBWRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Esterification-Hydrazinolysis Pathway

Step 1: Methylation of Eudesmic Acid
3,4,5-Trimethoxybenzoic acid (eudesmic acid) undergoes esterification using methanol and Amberlyst-15, a solid acid catalyst, under reflux conditions (24 hours, 75–80°C). This yields methyl 3,4,5-trimethoxybenzoate with a 74% yield.
Step 2: Hydrazinolysis
The methyl ester is treated with excess hydrazine hydrate (5 equivalents) in refluxing ethanol (10 hours), producing 3,4,5-trimethoxybenzohydrazide in 75% yield.

Direct Amidation Using HATU

A more efficient single-step method involves reacting eudesmic acid with hydrazine hydrate in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in tetrahydrofuran (THF). This approach achieves a 95% yield of the benzohydrazide.

Comparison of Methods

MethodCatalystSolventTime (h)Yield (%)
Esterification-HydrazinolysisAmberlyst-15Methanol3475
Direct AmidationHATU/DIPEATHF2495

Synthesis of 1-(2-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl Fragment

The pyrrolidinone ring is synthesized via cyclization and oxidation reactions:

Cyclization of Citraconic Anhydride Derivatives

Citraconic anhydride reacts with anthranilic acid under thermal conditions (180°C, 2 hours) to form 2-(3-methyl-2,5-dihydropyrrol-1-yl)benzoic acid. Subsequent hydrogenation using palladium on carbon (H₂, 50 psi) in ethanol yields 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid.

Functionalization with 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent is introduced via nucleophilic aromatic substitution. 2-Methoxybenzeneamine reacts with the pyrrolidinone intermediate in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 70–80°C, forming 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-amine.

Condensation of Benzohydrazide and Pyrrolidinone Moieties

The final step involves coupling the two fragments through a hydrazone linkage:

Acid-Catalyzed Condensation

3,4,5-Trimethoxybenzohydrazide and 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-amine are refluxed in ethanol with catalytic hydrochloric acid (0.2 mmol) for 2 hours. The product precipitates upon cooling and is recrystallized from ethanol, yielding the target compound in 55–60%.

Microwave-Assisted Synthesis

Alternative protocols use microwave irradiation (150 W, 100°C, 20 minutes) to accelerate the condensation, achieving comparable yields (58–62%) while reducing reaction time.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at 1637 cm⁻¹ confirms the C=O stretch of the hydrazide group.

  • ¹H NMR (DMSO-d₆) : Key signals include δ 8.4 ppm (s, 1H, CH=N), δ 3.8 ppm (s, 9H, OCH₃), and δ 7.0–7.9 ppm (aromatic protons).

  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 443.46 [M+H]⁺, consistent with the molecular formula C₂₂H₂₅N₃O₇.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 17.127 Å, b = 13.326 Å, and c = 9.451 Å. The hydrazone bond adopts an E-configuration, stabilized by intramolecular hydrogen bonding between the hydrazide NH and the pyrrolidinone carbonyl oxygen.

Optimization and Challenges

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but necessitate higher temperatures (100–120°C). Amberlyst-15 and HATU are preferred catalysts due to their recyclability and efficiency.

Byproduct Formation

Competing side reactions, such as over-oxidation of the pyrrolidinone ring or hydrolysis of the hydrazone bond, are mitigated by controlling reaction pH (4–6) and avoiding prolonged heating.

Industrial-Scale Considerations

Patent CN102875344A outlines a cost-effective route for large-scale production, emphasizing batch-wise methylation and Vilsmeier-Haack formylation to minimize reagent waste. The overall process achieves a 65–70% yield with a purity >99% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydrazide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Aromatic Rings Core Structure Molecular Weight (g/mol) Key References
Target Compound (STK137389) 2-Methoxyphenyl (pyrrolidinedione) Benzohydrazide-Pyrrolidinedione 443.46
3,4,5-Trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide 5-Methoxy-2-methylphenyl (pyrrolidinedione) Benzohydrazide-Pyrrolidinedione 443.456
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Hydroxybenzylidene Hydrazone 358.34
3,4,5-Trimethoxy-N'-(5-methyl-2-oxoindolin-3-ylidene)benzohydrazide (5t) 5-Methyl-2-oxoindole Hydrazone 395.38
N'-[1-(4-Chlorophenoxy)-2-oxoazetidin-3-yl]-3,4,5-trimethoxybenzamide (4a) 4-Chlorophenoxy (azetidinone) Azetidinone 472.91
  • Substituent Impact: The 2-methoxyphenyl group in the target compound contrasts with analogues bearing 5-methoxy-2-methylphenyl () or 4-chlorophenoxy () groups. Electron-donating methoxy groups enhance lipophilicity and π-π stacking, while electron-withdrawing substituents (e.g., nitro in ) alter electronic distribution and reactivity .

Physicochemical and Crystallographic Properties

Table 3: Physicochemical Data

Compound Name Solubility Hydrogen Bonding Patterns Crystal System References
Target Compound (STK137389) Insoluble in H2O Predicted: N–H···O, C–H···O Not reported
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide Low polarity solvents Intramolecular O–H···N, intermolecular N–H···O Monoclinic
N′-[1-(5-Bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide DMSO Zigzag chains via N–H⋯O, O–H⋯S Triclinic
  • Hydrogen Bonding : The hydrazide moiety in the target compound likely forms intermolecular hydrogen bonds, similar to and , which stabilize crystal structures and influence solubility .
  • Solubility : The 3,4,5-trimethoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

Biological Activity

3,4,5-Trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15N3O4
  • Molecular Weight : 345.37 g/mol
  • CAS Number : 879198-20-6

Antitumor Activity

Research indicates that compounds similar to benzohydrazides exhibit significant antitumor properties. For instance, derivatives of benzohydrazide have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Benzohydrazide Derivative AHeLa15Apoptosis induction
Benzohydrazide Derivative BMCF-710Cell cycle arrest

Anti-inflammatory Effects

Studies have demonstrated that benzohydrazide derivatives possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models.

Antioxidant Activity

The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative stress-related damage.

The biological activity of this compound is primarily mediated through:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It can affect pathways such as MAPK and NF-kB that are critical in cancer and inflammatory responses.
  • Induction of Apoptosis : By activating caspases and other apoptotic markers, the compound promotes programmed cell death in cancer cells.

Case Study 1: Antitumor Efficacy in Mice

A study evaluated the antitumor efficacy of a related benzohydrazide derivative in mice bearing xenograft tumors. The treatment resulted in a significant reduction in tumor size compared to controls and was associated with increased apoptosis markers.

Case Study 2: Anti-inflammatory Activity in Rats

In a rat model of induced inflammation, administration of the compound showed a marked decrease in edema and inflammatory cytokines compared to untreated groups. Histological analysis confirmed reduced inflammatory cell infiltration.

Q & A

Basic: What are the standard synthetic routes for preparing 3,4,5-trimethoxy-N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide?

Answer:
The synthesis typically involves multi-step reactions starting with the preparation of a benzohydrazide intermediate. For example:

  • Step 1 : Condensation of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-trimethoxybenzohydrazide .
  • Step 2 : Reaction of the hydrazide with a pre-synthesized pyrrolidinone derivative (e.g., 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl) via nucleophilic acyl substitution. Solvents like ethanol or DMF are used under reflux, with reaction times optimized to 4–6 hours .
  • Purification : Recrystallization from ethanol or column chromatography is employed to isolate the final product. Yield optimization often requires adjusting stoichiometry and temperature .

Advanced: How can researchers address low yields in the final cyclization step during synthesis?

Answer:
Low yields in cyclization steps (e.g., pyrrolidinone ring formation) may arise from steric hindrance or competing side reactions. Methodological strategies include:

  • Catalytic Optimization : Introducing Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack .
  • Solvent Screening : Switching from polar aprotic solvents (DMF) to mixed solvents (e.g., ethanol:THF 1:1) to improve solubility of intermediates .
  • Temperature Gradients : Slow heating (e.g., 50°C → 80°C over 2 hours) to favor cyclization over decomposition .
  • Real-Time Monitoring : Using TLC or HPLC to track reaction progress and terminate before side-product formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • FTIR : Confirms amide C=O (1650–1680 cm⁻¹) and pyrrolidinone C=O (1720–1740 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identifies methoxy groups (δ 3.7–3.9 ppm for OCH₃), aromatic protons, and hydrazide NH signals (δ 9.5–10.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₄H₂₆N₂O₈: 495.1763) .
  • X-ray Crystallography : Resolves stereochemistry of the pyrrolidinone ring using SHELX software for refinement .

Advanced: How to resolve discrepancies between computational docking predictions and experimental bioactivity data?

Answer:
Discrepancies often arise from ligand flexibility or protein conformational changes. Mitigation strategies:

  • Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for binding-site flexibility .
  • Free Energy Calculations : Apply MM/GBSA or MM/PBSA to refine docking scores and correlate with IC₅₀ values .
  • Experimental Validation : Perform site-directed mutagenesis on residues predicted to interact (e.g., AKT1 Lys268) to confirm binding contributions .
  • Solvent Effects : Include explicit water molecules in docking grids to improve pose accuracy .

Advanced: How to design experiments to determine if the compound induces apoptosis in cancer cells?

Answer:
A multi-modal approach is required:

  • MTT Assay : Initial cytotoxicity screening (e.g., IC₅₀ = 2.1 µM in MCF-7 cells) .
  • Flow Cytometry : Annexin V-FITC/PI staining to quantify early/late apoptotic populations .
  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis .
  • DNA Fragmentation : Gel electrophoresis or TUNEL assay to confirm oligonucleosomal cleavage .
  • Caspase Activation : Western blot for cleaved caspase-3/9 to validate apoptotic pathways .

Basic: What are the common pitfalls in crystallographic analysis of this compound?

Answer:

  • Disorder in Methoxy Groups : Use restraints in SHELXL to model rotating OCH₃ moieties .
  • Twinned Crystals : Test for twinning via PLATON and apply TWIN commands in refinement .
  • Weak Diffraction : Optimize crystal growth using vapor diffusion with PEG 4000 as a precipitant .

Advanced: How to optimize substituent effects for enhanced bioactivity?

Answer:

  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) and compare IC₅₀ values .
  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO) with activity .
  • LogP Adjustments : Introduce hydrophilic groups (e.g., -OH) to improve solubility without compromising membrane permeability .

Basic: What computational tools are recommended for preliminary structure-activity studies?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction .
  • Pharmacophore Modeling : PharmaGist or MOE to identify critical interaction motifs .
  • ADMET Prediction : SwissADME or pkCSM to assess drug-likeness and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.